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Compound of Interest

2,6-Difluoro-4-methylbenzoyl!
Compound Name:

chloride
CAS No.: 1807099-66-6
Cat. No.: B1407904

Get Quote

Chemical Identity & Structural Significance[2][3][4]

2,6-Difluoro-4-methylbenzoyl chloride is a specialized fluorinated building block used
primarily in the optimization of lead compounds for agrochemical and pharmaceutical
applications. Its structural uniqueness lies in the "privileged" substitution pattern: the 2,6-
difluoro motif creates a specific steric and electronic environment that influences both the
reactivity of the acyl chloride and the conformational dynamics of the resulting amides.[1]
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Property Detail
IUPAC Name 2,6-Difluoro-4-methylbenzoyl chloride
Common Name 4-Methyl-2,6-difluorobenzoyl chloride

1807099-66-6 (Chloride); 1201597-23-0 (Acid

CAS Number Precursor)

Molecular Formula CsHsCIF20

Molecular Weight 190.57 g/mol

SMILES CC1=CC(F)=C(C(Cl)=0)C(F)=C1

) Colorless to pale yellow liquid (moisture
Physical State N
sensitive)

Structural Analysis: The "Ortho Effect"

The 2,6-difluoro substitution is not merely decorative.[1] It exerts two critical effects:[2]

» Electronic Activation: The high electronegativity of the fluorine atoms at the ortho positions
inductively withdraws electron density from the carbonyl carbon, making it highly electrophilic
and reactive toward nucleophiles.[1]

» Conformational Locking: In the resulting amides (e.g., in kinase inhibitors), the van der Waals
radius of the fluorine atoms (1.47 A) forces the amide bond out of planarity with the phenyl
ring.[1] This "twist" is often exploited to fit molecules into specific hydrophobic pockets of
enzymes like p38 MAPK.

Synthesis & Manufacturing

The synthesis of 2,6-difluoro-4-methylbenzoyl chloride typically proceeds via the activation
of its carboxylic acid precursor. The acid itself is often synthesized via Directed Ortho
Metalation (DoM), exploiting the acidity of the proton located between the two fluorine atoms.[1]

Synthetic Pathway[1][3][5][7]
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e Precursor Synthesis (DoM): 3,5-Difluorotoluene is treated with n-butyllithium (n-BuLi). The
proton at position 4 (between the two fluorines) is the most acidic due to the inductive effect
of the adjacent fluorines.[1] This lithiated species is quenched with CO2 to form 2,6-difluoro-
4-methylbenzoic acid.

o Acyl Chloride Formation: The acid is converted to the acid chloride using thionyl chloride
(SOCI2) or oxalyl chloride ((COCI)2).[1]

Workflow Diagram (DOT)

n-Bui, THF 1.CO2(s) SOCI2, cat. DMF
-7e°cc__ o | Lithiated Intermediate 2.H3o+ o | 2,6-Difluoro-4-methylbenzoic acid Reflux 2,6-Difluoro-4-methylbenzoyl chloride
™| (4-Li-3,5-difluorotoluene) = (CAS: 1201597-23-0) > (CAS: 1807099-66-6)

3,5-Difluorotoluene

Click to download full resolution via product page

Caption: Figure 1. Synthesis via Directed Ortho Metalation (DoM) followed by chlorination.

Reactivity Profile
Nucleophilic Acyl Substitution

Despite the steric bulk of the ortho fluorines, the carbonyl carbon is highly activated.[1]
However, the reaction trajectory for incoming nucleophiles (like amines) is restricted.[1] This
requires specific protocol adjustments—often higher temperatures or more potent catalysts
(like DMAP) compared to non-fluorinated analogs.

Hydrolytic Instability

Like all benzoyl chlorides, this molecule hydrolyzes rapidly in the presence of moisture to revert
to the parent acid and HCL.[1] The fluorine substituents do not significantly stabilize the
molecule against hydrolysis; in fact, the increased electrophilicity may accelerate the initial
water attack.[1]

Mechanism of Amide Coupling (DOT)[1]
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Caption: Figure 2. Mechanism of amide formation highlighting the steric/electronic interplay.

Applications in Drug Discovery[1]
p38 MAP Kinase Inhibitors

The 2,6-difluorobenzoyl moiety is a validated scaffold in the design of p38 mitogen-activated
protein kinase inhibitors. The fluorine atoms serve a dual purpose:

o Metabolic Stability: They block the ortho positions from metabolic oxidation (though the para-
methyl remains a soft spot for CYP450 oxidation, often converted to hydroxymethyl).[1]

o Atropisomerism: They force the amide bond to adopt a perpendicular conformation relative to
the phenyl ring, a geometry often required to fit into the ATP-binding pocket of kinases.[1]

Agrochemicals (Benzoylureas)
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In the synthesis of Chitin Synthesis Inhibitors (CSIs) like substituted benzoylureas, the 2,6-

difluoro motif is crucial.[1] While Diflubenzuron uses the simple 2,6-difluorobenzoyl group, the

4-methyl derivative offers a way to modulate lipophilicity (LogP) and fine-tune the degradation

half-life in soil.

Experimental Protocols
Protocol A: Synthesis of the Acid Chloride from Acid

Objective: Convert 2,6-difluoro-4-methylbenzoic acid to the acid chloride.

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a
drying tube (CaClz or Nz line).

Charging: Add 2,6-difluoro-4-methylbenzoic acid (1.0 eq) to the flask.

Solvent/Reagent: Add Thionyl Chloride (SOCI2) (5.0 eq) carefully. The SOCI2 acts as both
reagent and solvent.

Catalyst: Add 1-2 drops of anhydrous DMF (Dimethylformamide). Note: DMF acts as a
catalyst by forming the reactive Vilsmeier-Haack intermediate.

Reaction: Heat the mixture to reflux (76°C) for 2—3 hours. Monitor gas evolution (SO2z and
HCI).

Workup: Once gas evolution ceases and the solution is clear, cool to room temperature.

Purification: Remove excess SOCI: via rotary evaporation under reduced pressure. Add dry
toluene and re-evaporate (azeotropic removal of traces).

Yield: The residue is the crude acid chloride, typically >95% pure and suitable for the next
step without distillation.[1]

Protocol B: Amide Coupling (General)

Objective: React the acid chloride with an aniline derivative.

Dissolution: Dissolve the amine (1.0 eq) and a tertiary base (TEA or DIPEA, 1.2 eq) in
anhydrous DCM or THF.
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» Addition: Cool the solution to 0°C. Add a solution of 2,6-difluoro-4-methylbenzoyl chloride
(1.1 eq) in DCM dropwise.

e Monitoring: Allow to warm to RT. Monitor by TLC (the acid chloride spot will disappear; check
for methyl ester formation if quenching with MeOH for monitoring).

e Quench: Quench with saturated NaHCOs solution.

Safety & Handling

Hazard Class Description Precaution

) ) o Category 1B (Causes severe Wear nitrile gloves, lab coat,
Skin Corrosion/Irritation
burns) and goggles.

) Always handle inside a
Lachrymator Induces tearing o
functioning fume hood.

) o Reacts violently with water to Store under inert atmosphere
Moisture Sensitivity )
release HCI (Argon/Nitrogen).

Storage: Store in a tightly sealed container at 2—8°C under an inert atmosphere. Hydrolysis
leads to the formation of white crystalline acid deposits on the container walls.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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